Comprehensive Physicochemical Profiling and Analytical Methodologies for (S)-1-(6-Fluoropyridin-2-yl)ethanamine Hydrochloride
Comprehensive Physicochemical Profiling and Analytical Methodologies for (S)-1-(6-Fluoropyridin-2-yl)ethanamine Hydrochloride
Executive Summary
(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a highly valuable chiral building block extensively utilized in medicinal chemistry and modern drug discovery[1]. The strategic incorporation of a fluorine atom at the C6 position of the pyridine ring significantly alters the electronic landscape of the molecule, modulating its basicity, lipophilicity, and metabolic stability. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic rationale, and field-validated analytical protocols for chiral characterization.
Molecular Architecture & Physicochemical Properties
Structure-Property Relationships (SPR)
The molecular architecture of (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride integrates three critical pharmacophoric elements, each serving a distinct purpose in drug design:
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Primary Amine: Provides a critical hydrogen bond donor/acceptor site and serves as a primary vector for subsequent functionalization (e.g., amide coupling, reductive amination).
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Chiral Center (S-configuration): Ensures precise spatial orientation. Enantiomeric purity is paramount, as the 3D spatial arrangement directly dictates target protein binding affinity and minimizes off-target toxicological profiles[2].
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6-Fluoropyridine Moiety: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent pyridine nitrogen, reducing its basicity compared to an unsubstituted pyridine. Furthermore, the robust C-F bond increases the overall lipophilicity (LogD) and effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C6 position.
Quantitative Physicochemical Data
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical parameters are summarized below:
| Property | Value / Description |
| Chemical Name | (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride |
| CAS Registry Number | 1956437-56-1[1] |
| Free Base CAS Number | 1213697-18-7[3] |
| Molecular Formula | C7H10ClFN2[4] |
| Molecular Weight | 176.62 g/mol [1] |
| Physical Form | Solid (Hydrochloride salt) |
| Stereochemistry | (S)-Enantiomer |
Synthetic Strategy & Chiral Resolution
The synthesis of enantiopure primary amines requires robust asymmetric induction. A highly reliable, self-validating methodology employs Ellman's chiral sulfinamide auxiliary.
Causality of Experimental Choice: Condensing 1-(6-fluoropyridin-2-yl)ethan-1-one with (R)-2-methylpropane-2-sulfinamide generates a chiral sulfinyl imine. The bulky tert-butyl group of the auxiliary sterically shields one face of the imine. Subsequent hydride reduction (e.g., using NaBH4) proceeds highly diastereoselectively. Finally, acidic cleavage using HCl simultaneously removes the auxiliary and precipitates the product as a stable hydrochloride salt, ensuring both chemical and stereochemical integrity without the need for complex chromatography.
Fig 1: Asymmetric synthesis workflow via Ellman's sulfinamide auxiliary.
Advanced Analytical Characterization
Accurate determination of enantiomeric excess (ee) is critical for quality control. Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) are the industry gold standards[2].
Causality of Experimental Choice: Primary amines often exhibit severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Utilizing SFC with a polar modifier (methanol) and basic/acidic additives (e.g., 0.3% TFA and 0.2% TEA) suppresses these interactions, yielding sharp peaks and superior resolution[5]. Polysaccharide-derived CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provide the necessary chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions[6].
Fig 2: Analytical workflow for chiral purity determination via SFC/HPLC.
Experimental Protocols
Protocol 1: Chiral Purity Determination via SFC
Objective: To quantify the enantiomeric excess (%ee) of the synthesized (S)-1-(6-Fluoropyridin-2-yl)ethanamine. Self-Validating Mechanism: This protocol mandates the use of a racemic reference standard to confirm baseline resolution (Rs > 1.5) before analyzing the enantiopure sample. This ensures the chromatographic system is actively capable of detecting the (R)-enantiomer if it is present as an impurity.
Step-by-Step Methodology:
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System Preparation: Equilibrate the SFC system equipped with a Chiralpak AD-H (or equivalent polysaccharide-based) column (250 x 4.6 mm, 5 µm) at 40°C[7].
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Mobile Phase Formulation: Prepare a dynamic mobile phase consisting of supercritical CO2 and a co-solvent of Methanol containing 0.2% Triethylamine (TEA) and 0.3% Trifluoroacetic acid (TFA). Rationale: TEA masks residual active sites on the stationary phase, while TFA acts as an ion-pairing agent, collectively preventing peak tailing of the highly basic primary amine[2].
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Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol. Add 10 µL of diethylamine to liberate the free base in situ, ensuring optimal interaction with the CSP.
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System Suitability Test (SST): Inject 5 µL of a racemic mixture of 1-(6-Fluoropyridin-2-yl)ethanamine. Adjust the co-solvent gradient (typically 5-50% over 10 minutes) and back-pressure (150 bar) until baseline resolution (Rs > 1.5) is achieved between the (R) and (S) peaks[5].
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Sample Analysis: Inject 5 µL of the (S)-enantiomer sample. Monitor UV absorbance at 254 nm.
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Data Processing: Calculate the %ee using the formula: %ee =[(Area S - Area R) / (Area S + Area R)] x 100.
Protocol 2: NMR Characterization (1H and 19F)
Objective: To verify the structural integrity and confirm the presence of the fluorine atom. Self-Validating Mechanism: Cross-referencing 1H integration with 19F coupling constants ensures no defluorination occurred during synthesis.
Step-by-Step Methodology:
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Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Rationale: DMSO-d6 readily solubilizes hydrochloride salts and shifts the highly exchangeable ammonium (-NH3+) proton signals downfield (typically >8.0 ppm), preventing overlap with the critical aliphatic signals.
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1H-NMR Acquisition: Acquire the spectrum at 400 MHz. Key diagnostic signals include a doublet (~1.5 ppm) for the methyl group, a multiplet (~4.5 ppm) for the chiral methine proton, and a broad singlet integrating to 3 protons for the -NH3+ group.
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19F-NMR Acquisition: Acquire the spectrum at 376 MHz (proton-decoupled). A sharp signal in the characteristic fluoropyridine region (typically -60 to -70 ppm) confirms the intact C-F bond.
Sources
- 1. (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. AB514834 | CAS 1956437-56-1 – abcr Gute Chemie [abcr.com]
- 4. Synthonix, Inc > 1956437-56-1 | (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride [synthonix.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
